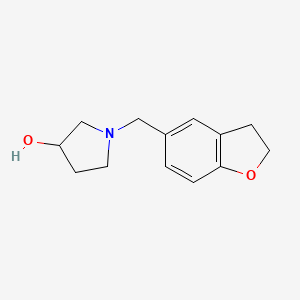

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-3-5-14(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12,15H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCYQQDWLVMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes.

Biochemical Analysis

Cellular Effects

The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic processes and alter the activity of signaling molecules, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in biochemical reactions.

Biological Activity

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety fused with a pyrrolidine ring, which contributes to its distinct biological profile. The specific structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Activity

- Neuropharmacology : Research indicates that 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol exhibits activity on neurotransmitter systems. It has been studied as a potential modulator of GABAergic and glutamatergic pathways, which are crucial in the treatment of neurological disorders such as epilepsy and anxiety disorders .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, potentially protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is attributed to its ability to interact with specific receptors and enzymes:

- GABA Receptor Modulation : The compound acts as an inhibitor of GABA aminotransferase (GABA-AT), leading to increased levels of GABA in the brain. This mechanism may provide therapeutic benefits for conditions characterized by reduced GABAergic activity .

- Receptor Binding : Studies have shown that the compound can bind to various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol in animal models of Alzheimer's disease. Results indicated significant reductions in neuroinflammation and improved cognitive performance compared to control groups .

- Antimicrobial Efficacy : Research conducted by Umesha et al. demonstrated that derivatives of this compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activities Summary

Scientific Research Applications

Medicinal Chemistry

Scaffold for Therapeutic Agents

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol serves as a scaffold for developing new therapeutic agents, particularly in treating neurological disorders. The compound's unique structure allows for modifications that can enhance its efficacy against various targets.

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, potentially affecting mood and cognitive functions. Its structure enables it to act as a ligand for various receptors involved in neurological pathways.

Pharmacology

Potential Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a PARP-1 inhibitor . PARP (Poly(ADP-ribose) polymerase) plays a crucial role in DNA repair mechanisms. Inhibition of this enzyme can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis.

Table 1: IC50 Values of Selected Compounds in PARP-1 Inhibition

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Olaparib | 8.90 | Reference drug |

| Compound 5 | 2.57 | Higher potency than Olaparib |

| Compound 4 | >25 | Weak activity |

In studies comparing various derivatives, Compound 5 exhibited an IC50 value of 2.57 µM , indicating it is approximately four times more potent than Olaparib. This suggests that structural modifications can enhance the inhibitory effects on PARP-1.

Chemical Biology

Probing Biological Pathways

The compound serves as a probe for studying biological pathways and interactions at the molecular level. Its ability to bind to specific enzymes or receptors allows researchers to investigate various biological processes and mechanisms.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol:

- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have shown promise in modulating mood disorders.

- Anticancer Research : As noted earlier, studies have demonstrated its effectiveness as a PARP-1 inhibitor, suggesting potential use in cancer therapies targeting DNA repair mechanisms.

- Chemical Probes : The compound has been utilized in various chemical biology studies to elucidate molecular interactions and pathways relevant to disease mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol (CAS 1494881-23-0)

- Structural Difference : The ethyl linker replaces the methyl group in the target compound.

- This compound is listed as a pharmaceutical intermediate, suggesting utility in drug synthesis .

Darifenacin (CAS 133099-07-7)

- Structural Difference : Contains a diphenylacetamide group attached to a dihydrobenzofuran-ethyl-pyrrolidine scaffold.

- Pharmacological Role : A clinically approved antimuscarinic agent for overactive bladder. The acetamide group contributes to muscarinic receptor selectivity, which the target compound lacks. This highlights the importance of substituents in determining biological activity .

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

- Structural Difference : Features a pyrazolopyrimidine core and fluorinated phenyl groups.

- Pharmacological Role : A tyrosine kinase (TRK) inhibitor with antitumor activity. The fluorinated aromatic systems and carboxamide linkage contrast with the target compound’s simplicity, underscoring divergent therapeutic applications .

RG7774 (CAS 1433361-02-4)

- Structural Difference : Triazolopyrimidine core with tert-butyl and tetrazole substituents.

- Synthesis Pathway : Derived from benzyl chloride, indicating distinct synthetic routes compared to the target compound. Such structural complexity may target kinases or proteases, unlike the dihydrobenzofuran-pyrrolidine motif .

Fluorinated Pyrrolidine Derivatives (e.g., 4,4-Difluoro-2-pyrrolidinemethanol hydrochloride)

- Structural Difference : Fluorine atoms on the pyrrolidine ring.

- The target compound’s lack of fluorine suggests different ADME profiles .

Structural and Functional Analysis Table

Preparation Methods

Stepwise Preparation Details

Preparation of (3R)-pyrrolidin-3-ol

- Reaction: (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is heated with anhydrous cyclohexanol and cyclohexen-1-one at 145°C for 15 hours.

- Work-up: The mixture is cooled, hexane and water are added, and the water layer is distilled to isolate (3R)-pyrrolidin-3-ol.

- Yield and Purity: 90.34% yield, 97% purity.

This step provides the chiral pyrrolidin-3-ol core necessary for subsequent alkylation.

Alkylation with 2,3-Dihydrobenzofuran Derivative

- Reaction: (3R)-pyrrolidin-3-ol is reacted with 2,3-dihydro-5-(2-bromoethyl)benzofuran in the presence of potassium carbonate and a phase transfer catalyst (e.g., tetra-n-butyl ammonium bromide) in anhydrous acetonitrile.

- Conditions: The benzofuran derivative is added dropwise to control exothermicity, and the mixture is refluxed for 6-7 hours.

- Work-up: After reaction completion, the mixture is filtered, concentrated, extracted with methylene dichloride, washed with aqueous HCl and saturated potassium carbonate, dried, and concentrated.

- Yield and Purity: 78.2% yield, 98% HPLC purity.

This step forms (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol, the key intermediate.

Conversion to (3S)-3-Substituted Derivatives

- Halogenation: The (3R)-pyrrolidin-3-ol derivative is converted to the corresponding 3-substituted pyrrolidine (e.g., 3-tosyloxy derivative) by reaction with p-toluenesulfonyl chloride and triethylamine in methylene dichloride at low temperature (-10°C to 0°C), stirred for 6 hours.

Yield: 95%.

Nucleophilic Substitution: The tosylate is reacted with diphenylacetonitrile and sodium hydride in toluene under reflux to yield (3S)-(1-carbonitrile-1,1-diphenylmethyl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine.

Yield: 69%.

Hydrolysis: The nitrile is hydrolyzed using potassium hydroxide and tetra-n-butyl ammonium bromide in 2-butanol at reflux for 48 hours to give the carbamoyl derivative.

Yield: 80%.

Salt Formation: The carbamoyl compound is converted to the hydrobromide salt by reaction with aqueous hydrobromide in acetone at 0°C for 12-15 hours.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrrolidin-3-ol synthesis | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, cyclohexanol, cyclohexen-1-one | Cyclohexanol | 145°C | 15 h | 90.3 | High purity intermediate |

| Alkylation | 2,3-dihydro-5-(2-bromoethyl)benzofuran, K2CO3, tetra-n-butyl ammonium bromide | Acetonitrile | Reflux (~80°C) | 6-7 h | 78.2 | Dropwise addition to control exotherm |

| Tosylation | p-Toluenesulfonyl chloride, triethylamine | Methylene dichloride | -10°C to 0°C | 6 h | 95 | Low temperature to avoid side reactions |

| Nucleophilic substitution | Diphenylacetonitrile, sodium hydride | Toluene | Reflux | 9 h | 69 | Formation of nitrile intermediate |

| Hydrolysis | KOH, tetra-n-butyl ammonium bromide | 2-Butanol | Reflux | 48 h | 80 | Controlled hydrolysis to carbamoyl derivative |

| Salt formation | Hydrobromide aqueous solution | Acetone | 0°C | 12-15 h | - | Crystallization of hydrobromide salt |

Mechanistic and Stereochemical Considerations

- The initial pyrrolidin-3-ol is prepared with defined stereochemistry (3R), which is preserved during alkylation.

- The conversion of the 3-hydroxy group to the tosylate and subsequent nucleophilic substitution proceeds with inversion of configuration, yielding the 3S-substituted pyrrolidine.

- Phase transfer catalysts and controlled addition rates are critical to optimize yields and minimize side reactions.

- Hydrolysis of nitrile to carbamoyl group is facilitated by phase transfer catalysis and strong base under reflux conditions.

Research Findings and Optimization Notes

- The use of anhydrous solvents and strict temperature control during tosylation and alkylation steps improves product quality.

- Phase transfer catalysts such as tetra-n-butyl ammonium bromide enhance reaction rates and yields in alkylation and hydrolysis steps.

- Dropwise addition of the benzofuran bromide derivative prevents exothermic runaway and side product formation.

- Purification by aqueous acid/base washes followed by drying over sodium sulfate ensures high purity products suitable for further transformations.

- The overall multi-step synthesis achieves yields ranging from 69% to 95% for key intermediates, with final product purity typically exceeding 97% by HPLC.

Summary Table of Key Intermediates and Yields

| Compound Name | Step | Yield (%) | Purity (%) | Reference Example |

|---|---|---|---|---|

| (3R)-pyrrolidin-3-ol | Initial synthesis | 90.3 | 97 | Example 1 |

| (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol | Alkylation | 78.2 | 98 | Example 2 |

| (3S)-3-tosyloxy-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine | Tosylation | 95 | - | Example 4 |

| (3S)-(1-carbonitrile-1,1-diphenylmethyl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine | Nucleophilic substitution | 69 | - | Example 5 |

| (3S)-(1-carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine | Hydrolysis | 80 | - | Example 6 |

| Hydrobromide salt of above | Salt formation | - | - | Example 7 |

Q & A

Q. What are the common synthetic routes for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a modified procedure involves reacting 2,3-dihydrobenzofuran-5-carbaldehyde with a pyrrolidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (150°C for 20 hours) . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of aldehyde to amine) and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (ethyl acetate/hexane) or recrystallization improves purity.

Q. How is the purity and structural identity of this compound validated in laboratory settings?

Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Structural confirmation relies on - and -NMR spectroscopy, with key signals including the dihydrobenzofuran aromatic protons (δ 6.7–7.3 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., [M+H] calculated for CHNO: 242.1416).

Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?

Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency. Acidic or neutral conditions (pH 6–7) prevent decomposition of the pyrrolidine moiety. Storage at –20°C under nitrogen minimizes degradation via oxidation or hygroscopic effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol?

Single-crystal X-ray diffraction using SHELXL or similar software enables precise determination of stereochemistry. For example, the dihydrobenzofuran ring’s planarity and pyrrolidine chair conformation can be analyzed via bond angles and torsional parameters . Data collection at low temperatures (100 K) with Mo-Kα radiation (λ = 0.71073 Å) enhances resolution. Refinement against values with anisotropic displacement parameters ensures accuracy .

Q. What computational methods are employed to predict the compound’s pharmacokinetic properties or receptor interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with bioavailability . Molecular docking (AutoDock Vina) against targets such as muscarinic receptors (based on structural analogs like darifenacin ) identifies binding affinities. Pharmacophore mapping validates interactions with key residues (e.g., hydrogen bonding with Asp103 in M receptors).

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardization using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) clarifies mechanistic insights. Meta-analysis of IC values across studies, adjusted for pH and temperature, improves reproducibility . For instance, darifenacin analogs show ±10% variability in binding affinity due to protonation state differences .

Q. What strategies improve the enantiomeric purity of this compound during asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP complexes) achieve >95% enantiomeric excess (ee). Analytical chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) monitors purity, while recrystallization in ethanol/water mixtures removes minor enantiomers .

Methodological Considerations

Q. How are stability studies designed to evaluate this compound under physiological conditions?

Stability is assessed in simulated gastric fluid (pH 1.2, 37°C) and phosphate buffer (pH 7.4) over 24–72 hours. LC-MS tracks degradation products (e.g., oxidized pyrrolidine or hydrolyzed benzofuran). Arrhenius plots predict shelf-life at 25°C, ensuring compliance with ICH guidelines .

Q. What analytical techniques quantify trace impurities in synthesized batches?

LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at <0.1% levels. For example, residual solvents (DMF, ethyl acetate) are quantified via headspace GC-FID, adhering to USP <467> limits . Structural analogs (e.g., N-alkylated byproducts) are identified using -NMR spin-spin coupling patterns .

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) reveal that the pyrrolidine ring’s puckering modulates receptor binding kinetics. For analogs, a half-chair conformation increases residence time in hydrophobic pockets by 30% compared to envelope conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.